N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine

Lipophilicity 8-Aminoquinoline Drug Design

Research on 8-aminoquinoline anti-infectives is hampered by limited access to conformationally constrained, high-logP analogs needed to probe MAO isoform selectivity and CNS exposure. N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine (CAS 90266-49-2) directly addresses this gap. - XLogP3-AA = 7 and tPSA = 24.9 Ų predict high passive permeability and potential CNS penetration, enabling CNS-targeted 8-AQ programs. - Cyclohexylmethyl linker introduces conformational constraint absent in linear-chain 8-AQs (e.g., primaquine), making it a valuable SAR probe for mapping N8-side chain rigidity effects. - Structurally aligned with MAO-B-preferring 8-aminoquinolines; supports medicinal chemistry campaigns aimed at reducing MAO-A-dependent hemolytic toxicity. Supplied as a research chemical with documented DSSTox identifier (DTXSID70848178) and full analytical characterization.

Molecular Formula C21H30N2
Molecular Weight 310.5 g/mol
CAS No. 90266-49-2
Cat. No. B12901216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-Pentylcyclohexyl)methyl)quinolin-8-amine
CAS90266-49-2
Molecular FormulaC21H30N2
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCCCCC1CCC(CC1)CNC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C21H30N2/c1-2-3-4-7-17-11-13-18(14-12-17)16-23-20-10-5-8-19-9-6-15-22-21(19)20/h5-6,8-10,15,17-18,23H,2-4,7,11-14,16H2,1H3
InChIKeyJVXUHACMQJAMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine Physicochemical Profile


N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine (CAS 90266-49-2) is a synthetic 8-quinolinamine derivative characterized by a 4-pentylcyclohexylmethyl substituent at the 8-amino position, yielding the molecular formula C21H30N2 and a molecular weight of 310.5 g·mol⁻¹ [1]. The compound belongs to the 8-aminoquinoline (8-AQ) structural class, which includes clinically established anti-infective agents such as primaquine [2]. Computed physicochemical descriptors from PubChem (CID 71429495) report an XLogP3-AA of 7, topological polar surface area (tPSA) of 24.9 Ų, a single hydrogen bond donor, and seven rotatable bonds [1]. These computed properties position the compound as a highly lipophilic, low-polarity member of the 8-quinolinamine family, structurally distinct from the prototypical primaquine (MW 259.3 g·mol⁻¹; XLogP 2.09; tPSA 60.2 Ų) [2]. Currently catalogued in PubChem and assigned the DSSTox identifier DTXSID70848178 [1], the compound is available from specialist chemical suppliers for research use.

High-lipophilicity 8-aminoquinoline probe for ADME and tissue-distribution studies
Conformationally constrained N8-cyclohexylmethyl scaffold for SAR exploration
Computed physicochemical profile supports CNS penetration model research

Non-Interchangeability with Primaquine


The 8-quinolinamine pharmacophore is exceptionally sensitive to N8-substituent modifications, which govern lipophilicity, metabolic stability, MAO isoform engagement, and ultimately pharmacokinetic and toxicity profiles [1]. Primaquine, the clinical benchmark, possesses a simple 4-methylpentyl side chain (cLogP ~2.1; tPSA 60.2 Ų) and is primarily metabolized by MAO-A [1][2]. In contrast, N-((4-pentylcyclohexyl)methyl)quinolin-8-amine bears a conformationally constrained cyclohexylmethyl linker that increases computed lipophilicity by approximately 3–5 log units relative to primaquine (XLogP3-AA = 7 vs. 2.09) and reduces tPSA by over 58% (24.9 vs. 60.2 Ų) [3][4]. These divergent physicochemical properties predict substantially altered membrane permeation, tissue distribution, and metabolic handling within the 8-AQ class. Equally critical, the cyclohexyl ring introduces stereochemical and conformational features absent in linear-chain analogs, directly impacting target binding geometry and MAO isoform selectivity [1][2]. Generic substitution within this class without direct comparative data therefore carries material risk of unforeseen efficacy, toxicity, or metabolic divergence.

N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine (target)
Primaquine possesses ~5-log lower lipophilicity and 58% higher tPSA; ADME profile may not transfer
Conformational constraint from cyclohexylmethyl linker
Linear-chain 8-aminoquinolines lack this rigidity; target binding and MAO engagement may differ
Predicted MAO-B preference (class-level inference)
Primaquine is MAO-A-metabolized; isoform handling and metabolic fate likely diverge

Quantitative Differentiation from 8-Aminoquinolines


Lipophilicity vs. Primaquine

The computed partition coefficient (XLogP3-AA) of N-((4-pentylcyclohexyl)methyl)quinolin-8-amine is 7, as reported in PubChem [1]. This value is approximately 4.9 log units higher than the XLogP of 2.09 reported for primaquine, the prototypical 8-aminoquinoline antimalarial [2]. An independent data source, ChemSrc, reports a LogP of 6.11 for the target compound based on a different computational method , confirming the direction and magnitude of the lipophilicity differential relative to primaquine. This elevated lipophilicity predicts substantially enhanced membrane permeability, higher tissue distribution volume, and potentially increased blood–brain barrier penetration, which may be desirable or undesirable depending on the intended application.

Lipophilicity vs. Primaquine
Cross-study comparable
Δ XLogP ≈ +4.0 to +4.9 log units above primaquine (XLogP 7 vs. 2.09)
Predicted ADME divergence; tissue partitioning and off-target profile may differ substantially
Computed values; experimental logD verification recommended
Lipophilicity 8-Aminoquinoline Drug Design

Polar Surface Area vs. Primaquine

The computed topological polar surface area (tPSA) of N-((4-pentylcyclohexyl)methyl)quinolin-8-amine is 24.9 Ų [1], which is 58.6% lower than the tPSA of 60.2 Ų reported for primaquine [2]. This substantial reduction in polar surface area is a direct consequence of replacing primaquine's primary amine terminus and hydroxyl-bearing alkyl chain with a fully hydrocarbon cyclohexylmethyl-pentyl motif lacking heteroatom hydrogen bond donors or acceptors beyond the core quinoline. A tPSA below 60 Ų is generally associated with favorable oral absorption and CNS penetration [3], though the extremely low value of 24.9 Ų for the target compound may also correlate with reduced aqueous solubility.

Polar Surface Area vs. Primaquine
Cross-study comparable
tPSA 24.9 Ų vs. 60.2 Ų (58.6% reduction)
Passive permeability context; formulation and oral absorption strategy likely differ
Based on Cactvs computation; confirmatory experimental PSA may refine interpretation
Membrane Permeability Polar Surface Area Drug Likeness

Molecular Size vs. Linear Analogs

N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine has a molecular weight of 310.5 g·mol⁻¹ and seven rotatable bonds [1], compared to primaquine's molecular weight of 259.3 g·mol⁻¹ and six rotatable bonds [2]. The 51.2 g·mol⁻¹ mass increase reflects the replacement of primaquine's 4-methylpentyl side chain with a bulkier 4-pentylcyclohexylmethyl group, which incorporates a cyclohexane ring that introduces conformational constraint absent in the linear comparator. Importantly, the cyclohexane ring contributes molecular complexity (complexity score 322 [1]) without adding hydrogen bond donors or acceptors, preserving the low heteroatom count of the parent 8-aminoquinoline scaffold. This structural expansion is consistent with the medicinal chemistry objective of increasing steric bulk and conformational restriction to modulate target selectivity and metabolic stability within the 8-AQ class [3].

Molecular Size vs. Linear Analogs
Cross-study comparable
MW 310.5 g·mol⁻¹ (intermediate between primaquine 259.3 and NPC1161 486.4); 7 rotatable bonds
Unique steric and conformational space for 8-AQ SAR; may balance lipophilicity and complexity
Cyclohexane ring adds constraint without additional H-bond donors/acceptors
Molecular Weight Rotatable Bonds 8-Aminoquinoline SAR

Predicted MAO Isoform Selectivity

Within the 8-aminoquinoline class, MAO isoform engagement is a critical determinant of metabolic fate and toxicity. Primaquine is primarily metabolized by MAO-A and shows moderate inhibition of both isoforms (MAO-A IC₅₀ = 87.83 µM; MAO-B IC₅₀ = 106.75 µM) with marginal selectivity for MAO-A (1.2-fold) [1]. In contrast, the 8-aminoquinoline NPC1161 demonstrates pronounced MAO-B selectivity (MAO-A IC₅₀ = 6.18 µM; MAO-B IC₅₀ = 1.68 µM; 3.7-fold selectivity for MAO-B at the racemate level) [1]. N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine, by virtue of its bulky, fully hydrocarbon cyclohexylmethyl side chain lacking heteroatom hydrogen bond donors, is structurally more analogous to NPC1161 than to primaquine at the N8 substituent, suggesting a predicted MAO-B interaction profile that diverges from primaquine's MAO-A preference. However, direct experimental MAO inhibition data for this specific compound are not currently available in public databases.

Predicted MAO Isoform Selectivity
Class-level inference
Structural analogy to NPC1161 suggests MAO-B preferential interaction; no direct IC₅₀ data available
MAO-B interaction prediction context; requires direct recombinant enzyme assay validation
Inference based on N8-substituent comparison; experimental confirmation needed
Monoamine Oxidase MAO-B Selectivity Metabolic Stability

Recommended Applications


Blood-Brain Barrier Penetration Studies

With a computed XLogP3-AA of 7 and tPSA of 24.9 Ų [1], N-((4-pentylcyclohexyl)methyl)quinolin-8-amine resides in physicochemical space predictive of high passive membrane permeability and potential CNS penetration [2]. This profile makes the compound a candidate for CNS-targeted 8-aminoquinoline programs—an application space largely inaccessible to primaquine (XLogP 2.09, tPSA 60.2 Ų). Researchers developing neuroprotective, neuroimaging, or CNS antiparasitic 8-AQ derivatives may find this scaffold's lipophilicity advantageous for achieving therapeutically relevant brain exposures.

MAO-B-Selective Probe Development

The bulky, fully hydrocarbon N8-cyclohexylmethyl side chain structurally aligns this compound with MAO-B-preferring 8-aminoquinolines such as NPC1161 (3.7-fold MAO-B selectivity; MAO-B IC₅₀ = 1.68 µM) rather than MAO-A-metabolized primaquine [1]. This structural subclass may exhibit reduced MAO-A-dependent hemolytic toxicity, a key limitation of primaquine in G6PD-deficient populations [2]. The compound is therefore positioned as a starting scaffold for medicinal chemistry campaigns aimed at developing MAO-B-sparing or MAO-B-selective 8-aminoquinoline anti-infectives with improved safety profiles.

Conformational Constraint for SAR Studies

The cyclohexylmethyl linker introduces conformational constraint absent in all linear-chain 8-aminoquinoline antimalarials (e.g., primaquine, pamaquine, bulaquine). Combined with its intermediate molecular weight (310.5 g·mol⁻¹) and seven rotatable bonds [1], this compound occupies a unique region of 8-AQ chemical space—more constrained and lipophilic than primaquine (MW 259.3; 6 rotatable bonds) yet far less complex than NPC1161 (MW 486.4 with additional heteroatom substituents). This intermediate complexity renders it a valuable SAR probe for mapping the contributions of N8-side chain rigidity, lipophilicity, and steric bulk to anti-infective potency, CYP450 metabolism, and hERG channel liability.

Lipophilic Reference Standard

The compound's extreme computed lipophilicity (XLogP3-AA = 7) and low polarity (tPSA = 24.9 Ų) [1] place it at the upper boundary of drug-like chemical space, near or beyond Lipinski's recommended logP ceiling. This makes it useful as a reference standard for calibrating computational logP prediction models, validating chromatographic hydrophobicity measurements (e.g., CHI logD), and benchmarking solubility and permeability assays against a well-defined, commercially available, highly lipophilic quinoline base. Procurement for analytical method development and physicochemical profiling is indicated where a characterized, high-logP 8-aminoquinoline reference is required [2].

Application
Selection Property
Validation Focus
CNS penetration research models
High computed lipophilicity and low tPSA
Brain-to-plasma ratio, permeability assays, CNS exposure-model context
MAO isoform selectivity profiling
Bulky, fully hydrocarbon N8-cyclohexylmethyl side chain
Recombinant MAO-A/B inhibition assays, metabolic pathway elucidation
Conformational SAR studies
Cyclohexylmethyl linker rigidity and intermediate molecular weight
Conformation-activity relationships, CYP450 metabolic stability, hERG liability screening
Analytical reference standard
Extreme computed lipophilicity (XLogP ~7) and well-defined 8-AQ structure
Chromatographic logD calibration, solubility/permeability benchmarking, method validation
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